molecular formula C17H19ClN2O2S B2436241 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-57-1

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2436241
CAS RN: 946199-57-1
M. Wt: 350.86
InChI Key: ODZGCHYQEJYFRL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase KDM6B.

Scientific Research Applications

Structural and Functional Studies

Crystallography and Molecular Interactions

Structural studies of related compounds, such as benzothiophene derivatives, have been conducted to understand their crystalline forms and molecular interactions. For example, the study of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide revealed insights into its crystallographic structure, demonstrating the significance of intermolecular hydrogen bonds, π—π, and CH—π interactions in stabilizing the structure. Such studies are crucial for designing compounds with desired physical and chemical properties (Abbasi et al., 2011).

Synthesis and Structure Analysis

The synthesis and structural analysis of copper(II) chloride complexes with morpholine derivatives highlight the role of intermediate formation in chemical reactions, which is essential for understanding reaction mechanisms and designing new compounds with specific functions (Petrov et al., 2020).

Potential Applications in Medicinal Chemistry

Antidepressant and Antitumour Activity

Compounds with morpholine and thiophene components have been synthesized and evaluated for their potential as antidepressants and antitumor agents. The synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide (befol) as an antidepressant indicates the importance of such compounds in developing new therapeutic agents (Donskaya et al., 2004). Additionally, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown distinct inhibitory capacity against cancer cell lines, suggesting their potential application in cancer therapy (Ji et al., 2018).

properties

IUPAC Name

2-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-15-4-2-1-3-14(15)17(21)19-11-16(13-5-10-23-12-13)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGCHYQEJYFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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